

An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-Thienylmethylamine

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Compound of Interest

Compound Name: 3-Thienylmethylamine

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This technical guide provides a comprehensive analysis of the spectroscopic data for **3-thienylmethylamine**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed predicted analysis based on established spectroscopic principles and data from analogous structures. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **3-thienylmethylamine** in research and development settings.

Chemical Structure and Properties

- IUPAC Name: (Thiophen-3-yl)methanamine[1]
- Molecular Formula: C₅H₇NS[1]
- Molecular Weight: 113.18 g/mol [1]
- CAS Number: 27757-86-4[1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3-thienylmethylamine**. These predictions are based on the analysis of its functional groups (a primary amine and a 3-

substituted thiophene ring) and typical chemical shift and absorption frequency ranges from established spectroscopic databases.

Infrared (IR) Spectroscopy

Table 1: Predicted Infrared (IR) Absorption Bands for **3-Thienylmethylaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium	N-H stretch (primary amine, two bands)[2]
3100-3000	Medium	C-H stretch (aromatic, thiophene ring)[3]
2960-2850	Medium	C-H stretch (aliphatic, -CH ₂ -)
1650-1580	Medium	N-H bend (primary amine)[2]
1500-1400	Medium to Strong	C=C stretch (thiophene ring)
1250-1020	Medium	C-N stretch (aliphatic amine)[2]
910-665	Strong, Broad	N-H wag (primary amine)[2]
~875, ~780, ~700	Strong	C-H out-of-plane bend (3-substituted thiophene)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for **3-Thienylmethylaniline**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.3	dd	1H	H-5 (thiophene)
~7.1	m	1H	H-2 (thiophene)
~7.0	m	1H	H-4 (thiophene)
~3.9	s	2H	-CH ₂ -
~1.5	br s	2H	-NH ₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts for thiophene protons can be influenced by the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for **3-Thienylmethylamine**

Chemical Shift (δ , ppm)	Assignment
~142	C-3 (thiophene)
~128	C-5 (thiophene)
~125	C-2 (thiophene)
~121	C-4 (thiophene)
~42	-CH ₂ -

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for **3-Thienylmethylamine**

m/z	Ion
113	[M] ⁺ (Molecular Ion)
112	[M-H] ⁺
96	[M-NH ₃] ⁺
84	[C ₄ H ₄ S] ⁺ (Thienyl cation)
30	[CH ₂ NH ₂] ⁺

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for **3-thienylmethylanine**.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **3-thienylmethylanine**, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.
- **Instrument Setup:** The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
- **Background Spectrum:** A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
- **Sample Spectrum:** The prepared sample is placed in the spectrometer, and the sample spectrum is recorded.
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **3-thienylmethylamine** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- **Instrument Tuning:** The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. The magnetic field homogeneity is optimized by shimming.
- **^1H NMR Acquisition:** A standard one-pulse ^1H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum is acquired. This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). The integrals of the ^1H NMR signals are calculated to determine the relative number of protons.

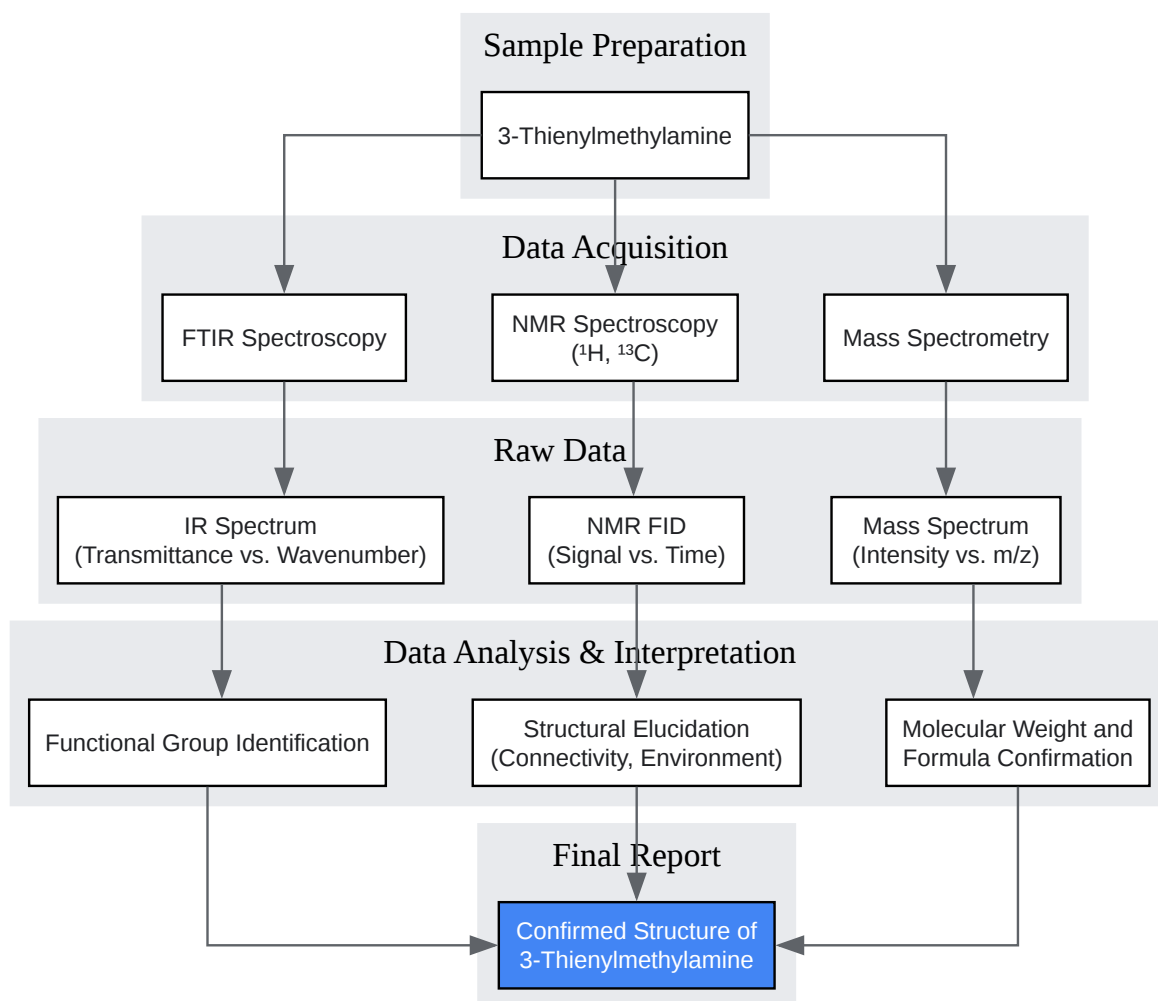
Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **3-thienylmethylamine** in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** The sample molecules are ionized. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- **Data Interpretation:** The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides structural information by identifying the masses of stable

fragments.

Visualizations

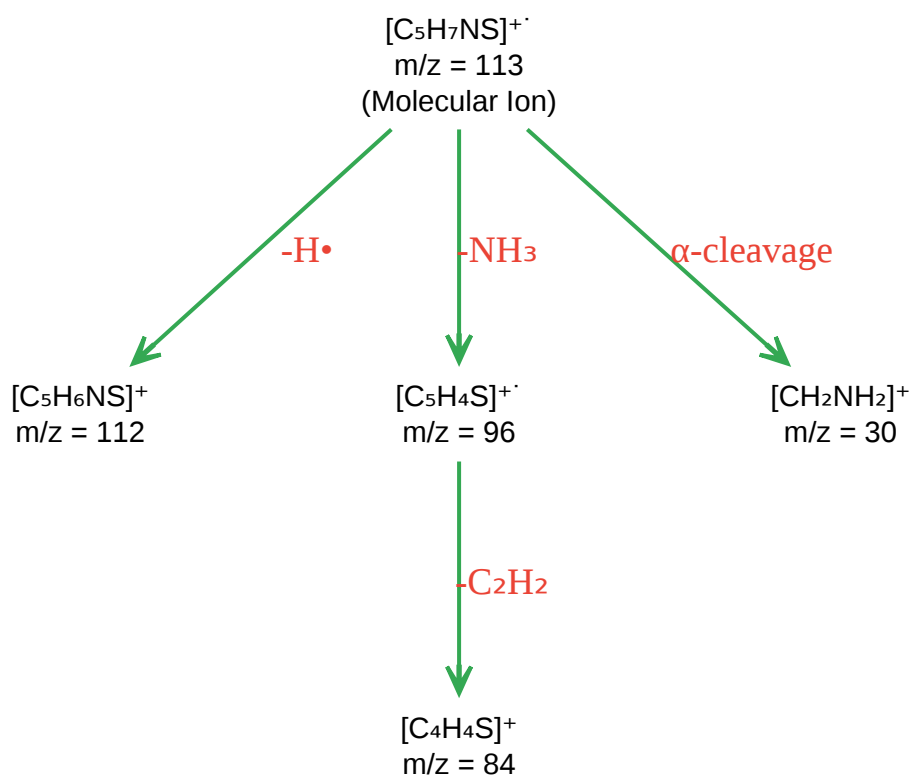
Spectroscopic Analysis Workflow



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Caption: A general workflow for the spectroscopic analysis of **3-thienylmethylamine**.

Plausible Mass Spectrometry Fragmentation of 3-Thienylmethylamine



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Caption: A plausible fragmentation pathway for **3-thienylmethylaniline** in mass spectrometry.

1H NMR Environments of 3-Thienylmethylaniline

Caption: A diagram illustrating the distinct proton environments and potential correlations in the 1H NMR spectrum of **3-thienylmethylaniline**.

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